molecular formula C21H19N5O3 B2761285 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide CAS No. 900008-14-2

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide

Cat. No. B2761285
M. Wt: 389.415
InChI Key: PDKMVHDTIGINCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a tolyl group, which is a functional group derived from toluene and has the general formula CH3C6H4-R .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (pyrazolo[3,4-d]pyrimidine and phenyl rings). The exact structure would depend on the positions of the various substituents on these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tolyl group could potentially make the compound more hydrophobic .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, focusing on enhancing their structural diversity and biological activity. One approach involves high-temperature glycosylation processes to produce ribonucleosides with potential antiviral and antitumor activities. For instance, compounds within this family have shown significant activity against measles and moderate antitumor activity in vitro against leukemia cell lines (Petrie et al., 1985). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

Pharmacological Properties

The pharmacological exploration of pyrazolo[3,4-d]pyrimidines reveals their potential as adenosine receptor antagonists, offering insights into their mechanism of action and therapeutic potential. One specific compound demonstrated antagonist activity significantly greater than theophylline at the A1 adenosine receptor, underscoring the potential for targeted pharmacological interventions (Quinn et al., 1991). Furthermore, structural modifications of these compounds have been explored to enhance their anti-inflammatory properties while minimizing ulcerogenic activity, highlighting the potential for safer anti-inflammatory drugs (Auzzi et al., 1983).

Antitumor and Antimicrobial Potential

The antitumor and antimicrobial potentials of pyrazolo[3,4-d]pyrimidines have been extensively studied, with several derivatives displaying significant activity against various cancer cell lines and microbial pathogens. For example, certain derivatives have exhibited excellent in vitro antitumor activity against the MCF-7 breast adenocarcinoma cell line, as well as high antimicrobial and antioxidant activities (Farag & Fahim, 2019). Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, evaluating their antifungal abilities against various phytopathogenic fungi, demonstrating the broad-spectrum biological activity of these compounds (Zhang et al., 2016).

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-8-10-16(11-9-14)26-19-18(12-23-26)21(28)25(13-22-19)24-20(27)15(2)29-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKMVHDTIGINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide

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